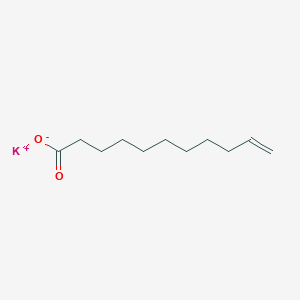
Potassium undecylenate
Vue d'ensemble
Description
Potassium undecylenate is a useful research compound. Its molecular formula is C11H19KO2 and its molecular weight is 222.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Applications
1. Antifungal Activity
Potassium undecylenate is primarily recognized for its antifungal properties, particularly against dermatophytes and yeast infections. It is used in topical formulations for treating conditions such as:
- Tinea Pedis (Athlete's Foot) : A study demonstrated that a powder containing undecylenic acid and zinc undecylenate significantly improved outcomes in patients with tinea pedis compared to a placebo. After four weeks of treatment, 88% of patients using the active powder had negative cultures for Trichophyton species, compared to only 17% in the placebo group .
- Dandruff Control : this compound has been incorporated into anti-dandruff shampoos due to its ability to inhibit the growth of Malassezia furfur, a yeast associated with dandruff. Research indicates that it can effectively reduce symptoms such as scaling and itching .
2. Skin Irritation Relief
In addition to its antifungal properties, this compound has been shown to alleviate symptoms associated with skin irritations. It acts as an active ingredient in creams designed to relieve itching and burning sensations linked to various dermatological conditions .
Industrial Applications
1. Surfactant Properties
This compound exhibits surfactant properties, making it useful in cosmetic formulations. It has been studied as a component in hair care products for its ability to enhance the penetration of other active ingredients through the skin barrier .
2. Biosensor Development
The compound's bifunctional nature allows it to serve as a linking molecule in biosensor technology. It has been utilized to connect silicon-based transducer surfaces with biomolecules, enhancing the functionality of biosensors .
Case Study 1: Efficacy in Treating Tinea Pedis
A double-blind study involving 151 patients assessed the efficacy of a topical powder containing this compound against tinea pedis. The results indicated significant improvement in fungal clearance rates and reduction of symptoms compared to placebo treatments .
Case Study 2: Dandruff Control Efficacy
Research evaluating this compound's role in anti-dandruff formulations showed that products containing this compound significantly reduced scalp flaking and irritation compared to control groups over an eight-week period .
Safety and Regulatory Status
This compound is generally regarded as safe for topical use; however, some case reports have noted reactions when used in certain formulations . It is approved by regulatory bodies for use in cosmetics and topical medications, ensuring compliance with safety standards.
Analyse Des Réactions Chimiques
Acid-Base Reactions
Potassium undecylenate undergoes protonation in acidic environments to regenerate undecylenic acid (C₁₁H₂₀O₂). This reaction is typical of carboxylate salts:
Applications : Used in antifungal formulations where controlled release of undecylenic acid is required .
Addition Reactions at the Alkene Group
The terminal double bond (C10–C11) participates in electrophilic additions:
Halogenation
Reacts with halogens (e.g., Br₂) under mild conditions:
Conditions : Room temperature, inert solvent (e.g., CCl₄) .
Hydrogenation
Catalytic hydrogenation yields potassium undecanoate:
Applications : Saturation of the alkene for stabilty in pharmaceutical formulations .
Oxidative Reactions
The alkene group is susceptible to oxidation:
Peroxidation
Reaction with peroxides forms epoxides or diols depending on conditions:
Conditions : Acidic or enzymatic (e.g., lipoxygenase) environments .
Organometallic Coupling
Though not directly reported, structural similarity to alkenyltrifluoroborates suggests potential in Suzuki-Miyaura cross-couplings:
Hypothetical Conditions : PdCl₂(dppf), i-PrOH/H₂O, t-BuNH₂ .
Biological Reactivity
In vivo, this compound may interact with oxidative stress pathways:
Propriétés
Numéro CAS |
6159-41-7 |
|---|---|
Formule moléculaire |
C11H19KO2 |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
potassium;undec-10-enoate |
InChI |
InChI=1S/C11H20O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
DEXGNWRKHMRIRB-UHFFFAOYSA-M |
SMILES |
C=CCCCCCCCCC(=O)[O-].[K+] |
SMILES canonique |
C=CCCCCCCCCC(=O)[O-].[K+] |
Key on ui other cas no. |
6159-41-7 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













